

# Application Notes and Protocols for In Vivo Studies with iP300w

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## Compound of Interest

Compound Name: iP300w

Cat. No.: B3028336

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These application notes provide a comprehensive overview and detailed protocols for the use of **iP300w**, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs), in preclinical in vivo studies. The information is compiled from various studies and is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the therapeutic potential of **iP300w** in relevant disease models.

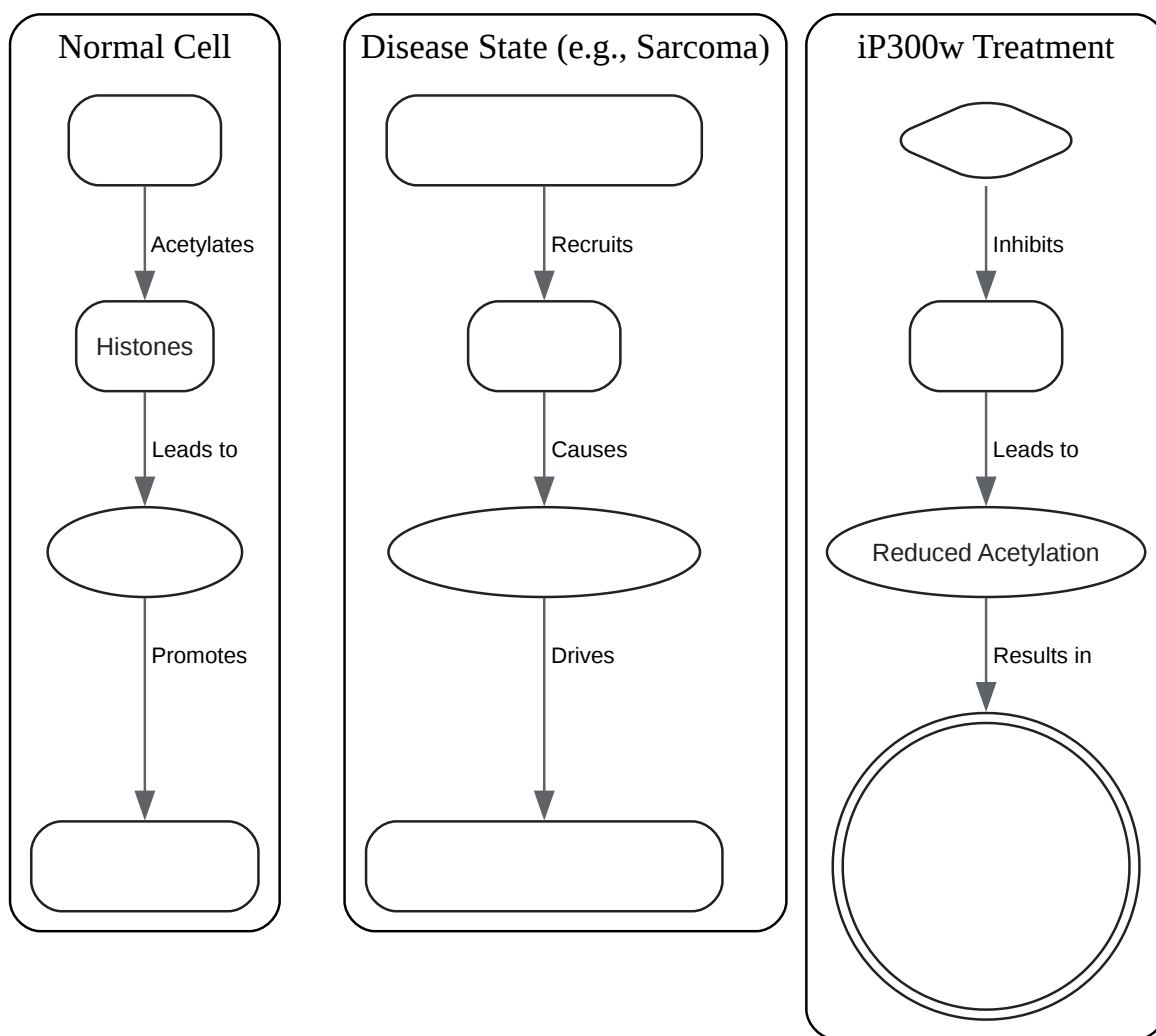
## Introduction to iP300w

**iP300w** is a spirocyclic compound that potently inhibits the acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins. In several cancers and other diseases, the activity of p300/CBP is co-opted by oncogenic fusion proteins or transcription factors to drive aberrant gene expression programs that promote disease progression. By inhibiting p300/CBP, **iP300w** can reverse these pathogenic transcriptional signatures, leading to anti-tumor effects and amelioration of disease phenotypes in preclinical models.

## Mechanism of Action

**iP300w** specifically targets the catalytic HAT domain of p300 and CBP. This inhibition leads to a rapid decrease in the acetylation of histone H3 at lysine 18 (H3K18ac) and lysine 27 (H3K27ac), which are key marks of active enhancers and promoters. The reduction in histone

acetylation results in a more condensed chromatin state, leading to the transcriptional repression of genes regulated by transcription factors that recruit p300/CBP.



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**Figure 1:** Mechanism of **iP300w** Action.

## In Vivo Applications and Efficacy

**iP300w** has demonstrated significant efficacy in several preclinical models, as summarized in the tables below.

**Table 1: In Vivo Efficacy of iP300w in Ewing Sarcoma Xenograft Model**

Parameter	Control Group	iP300w-Treated Group	Reference
Mouse Strain	NSG	NSG	<a href="#">[1]</a>
Cell Line	SKES1	SKES1	<a href="#">[1]</a>
Treatment Regimen	Vehicle	1.4 mg/kg, twice daily, intraperitoneal	<a href="#">[2]</a>
Treatment Duration	14 days	14 days	<a href="#">[1]</a>
Average Tumor Volume (Day 14)	2200 mm <sup>3</sup>	300 mm <sup>3</sup>	<a href="#">[1]</a>
Average Tumor Weight (Day 14)	2 g	0.3 g	

**Table 2: In Vivo Efficacy of iP300w in a Facioscapulohumeral Muscular Dystrophy (FSHD) Mouse Model**

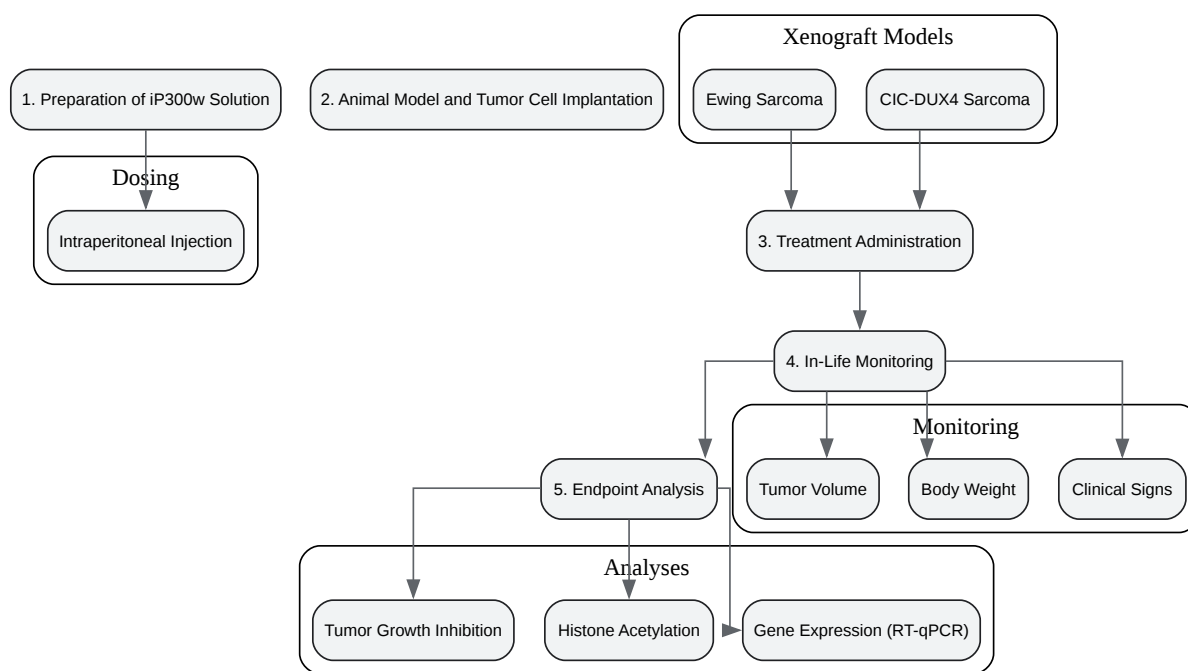
Parameter	Dox-Treated (Control)	Dox + iP300w-Treated	Reference
Mouse Model	iDUX4pA;HSA-rtTA	iDUX4pA;HSA-rtTA	
Induction of DUX4	Doxycycline (5 mg/kg, i.p.)	Doxycycline (5 mg/kg, i.p.)	
Treatment Regimen	PBS	0.3 mg/kg/day, intraperitoneal	
Treatment Duration	12 days	12 days	
Effect on Muscle Mass	Significant muscle loss in quadriceps	Reversal of muscle loss	
DUX4 Target Gene Expression	Upregulated	Suppressed	

**Table 3: In Vivo Efficacy of iP300w in CIC-DUX4 Sarcoma (CDS) Xenograft Model**

Parameter	Control Group	iP300w-Treated Group	Reference
Mouse Strain	NSG	NSG	
Cell Line	Patient-derived	Patient-derived	
Treatment Regimen	Vehicle	1.4 mg/kg, twice daily, intraperitoneal	
Outcome	Progressive tumor growth	Prevention of tumor growth	

## Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with **iP300w**. Specific parameters may need to be optimized for different cell lines, mouse strains, and experimental goals.



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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with iP300w]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3028336#ip300w-protocol-for-in-vivo-studies\]](https://www.benchchem.com/product/b3028336#ip300w-protocol-for-in-vivo-studies)

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